molecular formula C21H20N4O2S B14969922 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B14969922
M. Wt: 392.5 g/mol
InChI Key: SEFYATAKFVPSAI-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran and triazole intermediates with the sulfanyl group and the acetamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the benzofuran ring and the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features may interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20N4O2S/c1-3-25-20(18-12-15-8-4-5-10-17(15)27-18)23-24-21(25)28-13-19(26)22-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,22,26)

InChI Key

SEFYATAKFVPSAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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